molecular formula C19H28N2O7 B4077177 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate

1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate

Cat. No. B4077177
M. Wt: 396.4 g/mol
InChI Key: HEQDXXOURGUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and addiction.

Mechanism of Action

The NOP receptor is a G protein-coupled receptor that is activated by the endogenous peptide nociceptin/orphanin FQ. The activation of this receptor leads to the inhibition of neurotransmitter release, including the release of dopamine. This inhibition of dopamine release is thought to be responsible for the analgesic effects of NOP receptor activation. The selective antagonism of the NOP receptor by 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate leads to the reversal of this inhibition, resulting in an increase in dopamine release and a reduction in pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate have been studied in animal models. In rats, the administration of this compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. This increase in dopamine release is associated with a reduction in pain sensitivity. Additionally, the administration of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate has been shown to reduce the rewarding effects of cocaine and morphine in rats, indicating its potential as an addiction treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate in lab experiments is its selectivity for the NOP receptor. This selectivity allows for the specific targeting of this receptor and the avoidance of off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher doses for effective inhibition of the NOP receptor.

Future Directions

There are several future directions for the study of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate. One direction is the investigation of its potential as a pain management and addiction treatment in humans. Another direction is the development of more potent NOP receptor antagonists based on the structure of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate. Additionally, the study of the biochemical and physiological effects of this compound in different animal models can provide insights into its potential therapeutic applications.

Scientific Research Applications

The selective antagonism of the NOP receptor by 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate has potential therapeutic applications in pain management and addiction. The NOP receptor is involved in the modulation of pain, and its activation can lead to analgesia. However, the activation of this receptor is also associated with the development of addiction. Therefore, the selective antagonism of this receptor can provide a dual benefit of pain relief and addiction prevention.

properties

IUPAC Name

1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c1-15-14-16(8-9-17(15)19(20)21)22-13-7-6-12-18-10-4-2-3-5-11-18;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQDXXOURGUZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2CCCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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